N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}benzenesulfonamide
Description
N-{2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}benzenesulfonamide is a sulfonamide derivative featuring a 1,3,4-thiadiazole core substituted with an amino group at the 5-position and a sulfanyl-ethyl linker connecting to a benzenesulfonamide moiety. This compound belongs to a class of heterocyclic molecules widely studied for their biological activities, including anticancer and enzyme inhibitory properties . Its structure combines the pharmacophoric features of sulfonamides (known for antimicrobial and diuretic effects) and 1,3,4-thiadiazoles (associated with antitumor and anti-inflammatory activities).
Properties
CAS No. |
333352-27-5 |
|---|---|
Molecular Formula |
C10H12N4O2S3 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
N-[2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]benzenesulfonamide |
InChI |
InChI=1S/C10H12N4O2S3/c11-9-13-14-10(18-9)17-7-6-12-19(15,16)8-4-2-1-3-5-8/h1-5,12H,6-7H2,(H2,11,13) |
InChI Key |
RDBQPRLYWHGRJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCCSC2=NN=C(S2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}benzenesulfonamide typically involves multiple steps. One common method starts with the reaction of 2-chloroacetyl chloride with hydrazinecarbothioamide to form an intermediate. This intermediate is then reacted with carbon disulfide under reflux conditions to yield the thiadiazole ring . The final step involves the reaction of the thiadiazole derivative with benzenesulfonyl chloride in the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Solvent extraction and crystallization are commonly used for purification.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include nitro derivatives, amines, and substituted thiadiazole compounds .
Scientific Research Applications
N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an enzyme inhibitor, particularly urease inhibitors.
Medicine: It is being investigated for its potential as an anticancer and antimicrobial agent.
Industry: The compound is used in the development of dyes and pigments.
Mechanism of Action
The mechanism of action of N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}benzenesulfonamide involves its interaction with specific molecular targets. For instance, as a urease inhibitor, it binds to the active site of the urease enzyme, preventing the conversion of urea to ammonia and carbon dioxide . This inhibition is crucial for controlling the activity of urease-producing bacteria such as Helicobacter pylori .
Comparison with Similar Compounds
Substituent Variations on the Benzene Ring
The target compound’s benzenesulfonamide group is unsubstituted, whereas analogues often feature substituents that modulate solubility, bioavailability, or target binding. For example:
- N-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]-4-methylbenzenesulfonamide () introduces a methyl group at the para position of the benzene ring, enhancing lipophilicity .
Modifications to the Thiadiazole Core
Variations in the thiadiazole substituents significantly impact biological activity:
- N-(5-((2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide derivatives () replace the sulfonamide with a benzamide and incorporate piperidine moieties, enhancing acetylcholinesterase inhibition .
- 2-(benzylsulfanyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide () substitutes the ethyl linker with a benzylsulfanyl-acetamide group, increasing steric bulk and altering pharmacokinetics .
Functional Group Replacements
- N-{4-[(5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-2-(phenylcarbonyl)benzamide () replaces the benzenesulfonamide with a biphenylcarbonyl-benzamide system, likely enhancing affinity for hydrophobic enzyme pockets .
- N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-4-[(6-methoxy-3,4-dioxocyclohexa-1,5-dien-1-yl)amino]benzenesulfonamide () introduces a methoxy-dioxocyclohexadienyl group, which may confer redox activity .
Comparative Data Table
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